molecular formula C10H12INO B14843184 4-Cyclopropoxy-2-ethyl-3-iodopyridine

4-Cyclopropoxy-2-ethyl-3-iodopyridine

Cat. No.: B14843184
M. Wt: 289.11 g/mol
InChI Key: KWKOVEUNIKZCRS-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-ethyl-3-iodopyridine is a heterocyclic organic compound with the molecular formula C10H12INO and a molecular weight of 289.11 g/mol This compound is characterized by the presence of a cyclopropoxy group at the 4-position, an ethyl group at the 2-position, and an iodine atom at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-ethyl-3-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of pyridine at the desired position using iodine and a suitable catalyst. For example, the iodination of 2-ethyl-4-cyclopropoxypyridine can be achieved using iodine and a catalyst such as iodotrimethylsilane .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-ethyl-3-iodopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Cyclopropoxy-2-ethyl-3-iodopyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-ethyl-3-iodopyridine depends on its specific applicationThe presence of the iodine atom and other functional groups can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-ethyl-3-iodopyridine is unique due to the presence of the cyclopropoxy and ethyl groups, which can impart distinct chemical and biological properties compared to other iodopyridine derivatives

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

4-cyclopropyloxy-2-ethyl-3-iodopyridine

InChI

InChI=1S/C10H12INO/c1-2-8-10(11)9(5-6-12-8)13-7-3-4-7/h5-7H,2-4H2,1H3

InChI Key

KWKOVEUNIKZCRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1I)OC2CC2

Origin of Product

United States

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